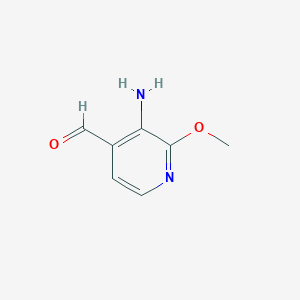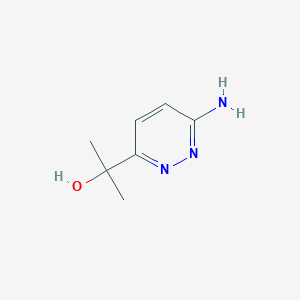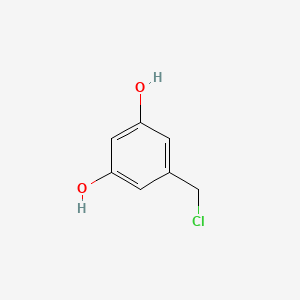
Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate is a chemical compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a bromine atom at the 6th position and an amino group substituted with a 2-methoxyethyl chain at the 3rd position of the pyridine ring. The ethyl ester group is attached to the carboxyl group of the picolinic acid.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate typically involves a multi-step process:
Bromination: The starting material, picolinic acid, undergoes bromination to introduce a bromine atom at the 6th position.
Amination: The brominated intermediate is then reacted with 2-methoxyethylamine to introduce the amino group at the 3rd position.
Esterification: Finally, the carboxyl group of the picolinic acid is esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反応の分析
Types of Reactions: Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction can yield primary or secondary amines.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid.
科学的研究の応用
Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate depends on its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate can be compared with other picolinate derivatives:
Ethyl 6-bromo picolinate: Lacks the amino group, making it less versatile in certain reactions.
Ethyl 3-amino picolinate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Ethyl 6-chloro-3-((2-methoxyethyl)amino)picolinate: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C11H15BrN2O3 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC名 |
ethyl 6-bromo-3-(2-methoxyethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H15BrN2O3/c1-3-17-11(15)10-8(13-6-7-16-2)4-5-9(12)14-10/h4-5,13H,3,6-7H2,1-2H3 |
InChIキー |
SKVVLXPNYWYIQZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=N1)Br)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis[4-(diethylamino)phenyl]methanethione](/img/structure/B13993599.png)
![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)



![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)






